molecular formula C18H24N2O3S B5997727 {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-pyridylmethyl)amine

{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-pyridylmethyl)amine

Cat. No.: B5997727
M. Wt: 348.5 g/mol
InChI Key: AYTJZBLABNFFRS-UHFFFAOYSA-N
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Description

{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-pyridylmethyl)amine is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

The synthesis of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-pyridylmethyl)amine typically involves multiple steps. One common method includes the following steps:

    Formation of the aromatic sulfonyl chloride: This is achieved by reacting 2-ethoxy-4-methyl-5-(methylethyl)phenol with chlorosulfonic acid under controlled conditions.

    Amination: The resulting sulfonyl chloride is then reacted with 4-pyridylmethylamine in the presence of a base such as triethylamine to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and more efficient separation techniques .

Chemical Reactions Analysis

{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-pyridylmethyl)amine undergoes various types of chemical reactions:

Common reagents used in these reactions include nitric acid, sulfuric acid, halogens, and reducing agents like sodium borohydride . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-pyridylmethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-pyridylmethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The pyridylmethylamine moiety can interact with nucleic acids or other biomolecules, affecting their function .

Comparison with Similar Compounds

Similar compounds to {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-pyridylmethyl)amine include:

    {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-methylphenyl)amine: This compound has a similar structure but with a different aromatic amine group.

    {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-aminophenyl)amine: This compound features an amino group instead of a pyridylmethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-ethoxy-4-methyl-5-propan-2-yl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-5-23-17-10-14(4)16(13(2)3)11-18(17)24(21,22)20-12-15-6-8-19-9-7-15/h6-11,13,20H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTJZBLABNFFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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